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(S)-methylmalonyl-CoA

Enzymology Stereochemistry Decarboxylase

Procure the pure (S)-enantiomer (CAS 73173-91-8) to ensure data integrity in strict stereospecific assays. Racemic or (R)-isomer causes 50% substrate overestimation, competitive enzyme inhibition, and flawed kinetics. Essential for accurate methylmalonyl-CoA mutase/deficiency diagnostics, polyketide synthase engineering, and biosensor calibration. Verify (S)-enantiomer purity before purchase.

Molecular Formula C25H40N7O19P3S
Molecular Weight 867.6 g/mol
CAS No. 73173-91-8
Cat. No. B14460103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methylmalonyl-CoA
CAS73173-91-8
Molecular FormulaC25H40N7O19P3S
Molecular Weight867.6 g/mol
Structural Identifiers
SMILESCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13+,16+,17+,18-,22+/m0/s1
InChIKeyMZFOKIKEPGUZEN-IBNUZSNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methylmalonyl-CoA (CAS 73173-91-8): Core Metabolite and Key Procurement Consideration for Enantioselective Biochemical Assays


(S)-Methylmalonyl-CoA (CAS: 73173-91-8) is the biologically active (S)-enantiomer of methylmalonyl-CoA, a critical thioester intermediate in propionate metabolism and branched-chain amino acid catabolism [1]. It functions as the essential substrate for the adenosylcobalamin-dependent enzyme methylmalonyl-CoA mutase, which converts it to succinyl-CoA for entry into the tricarboxylic acid cycle, and is also required for the biosynthesis of complex polyketide antibiotics [2]. As an acyl-CoA derivative, its molecular formula is C25H40N7O19P3S with a molecular weight of approximately 867.61 g/mol [1][3].

Why (S)-Methylmalonyl-CoA (CAS 73173-91-8) Cannot Be Replaced by Its Racemate or (R)-Enantiomer in Critical Assays


Procurement of racemic methylmalonyl-CoA or the incorrect (R)-enantiomer as a substitute for (S)-methylmalonyl-CoA introduces significant and quantifiable error in key research applications. Enzymes central to primary metabolism, such as methylmalonyl-CoA mutase and decarboxylase, exhibit strict stereospecificity, often failing to process the incorrect isomer [1][2]. In metabolic engineering and polyketide biosynthesis, the use of a racemate can halve the effective substrate concentration or, worse, the non-native enantiomer can act as a competitive inhibitor, disrupting pathway flux and compromising data integrity [3]. The following quantitative evidence details the precise, measurable performance differences that necessitate the specific procurement of (S)-methylmalonyl-CoA.

(S)-Methylmalonyl-CoA (CAS 73173-91-8): Direct Quantitative Evidence of Differentiation from Analogs


Absolute Stereospecificity in Decarboxylation: (S)-Methylmalonyl-CoA vs. (R)-Enantiomer

The (S)-enantiomer of methylmalonyl-CoA is the exclusive substrate for specific decarboxylases. When a racemic mixture of (R,S)-methylmalonyl-CoA is incubated with malonyl-CoA decarboxylase, only the (S)-enantiomer is converted to propionyl-CoA, while the (R)-enantiomer remains completely unreacted. [1] This was confirmed in a study using methylmalonyl-CoA decarboxylase from Veillonella alcalescens, which demonstrated that the decarboxylation proceeds with retention of configuration, exclusively utilizing the (S)-enantiomer to yield (R)-[2-3H]propionyl-CoA. [2] This establishes a fundamental binary functional difference between the two enantiomers.

Enzymology Stereochemistry Decarboxylase Metabolism

Enantioselective Inhibition of Polyketide Synthase (PKS) AT Domain: (2S)- vs. (2R)-Methylmalonyl-CoA

The acyltransferase (AT) domain of the 6-deoxyerythronolide B synthase (DEBS) polyketide synthase demonstrates a structural basis for enantioselectivity. The active site architecture, specifically residue H745, is positioned to sterically hinder the entry and binding of the (2R)-methylmalonyl-CoA enantiomer, thereby favoring the (2S)-enantiomer for the critical chain extension step in erythromycin biosynthesis. [1] While not a kinetic constant, this structural evidence directly explains why the (2R)-isomer is a poor substrate or inhibitor, and underscores the requirement for the (2S)-enantiomer for efficient polyketide production.

Polyketide Synthase Structural Biology Biosynthesis Enzyme Specificity

Kinetic Selectivity of LnmK Acyltransferase/Decarboxylase: Methylmalonyl-CoA vs. Malonyl-CoA

The bifunctional enzyme LnmK, which plays a role in polyketide biosynthesis, exhibits a strong kinetic preference for methylmalonyl-CoA over the structurally similar malonyl-CoA. Kinetic analysis reveals that malonyl-CoA is accepted as a substrate at only 1% of the rate observed for methylmalonyl-CoA. [1] This 100-fold difference in catalytic efficiency highlights that while malonyl-CoA can be a substitute in some contexts, it is a dramatically inferior one for enzymes like LnmK that have evolved to process the C2-methylated substrate.

Kinetics Acyltransferase Decarboxylase Polyketide

Genetically Encoded Biosensor Detection: Methylmalonyl-CoA vs. Malonyl-CoA

A genetically encoded biosensor based on the FapR transcription factor has been validated for the specific detection of methylmalonyl-CoA in Escherichia coli. This represents the first reported biosensor for this metabolite, enabling real-time, high-throughput monitoring of its intracellular concentration. [1] This development is significant because it provides a tool to distinguish and quantify methylmalonyl-CoA production separately from the more commonly monitored malonyl-CoA, for which a biosensor already existed. This differential detection capability is essential for optimizing pathways that specifically produce methylmalonyl-CoA-derived polyketides.

Biosensor Metabolic Engineering High-Throughput Screening Synthetic Biology

Definitive Application Scenarios for Procuring (S)-Methylmalonyl-CoA (CAS 73173-91-8) Based on Quantitative Evidence


Enzymology: Assaying Stereospecific Decarboxylases and Mutases

This scenario is directly supported by evidence of absolute stereospecificity. When conducting kinetic assays with enzymes like methylmalonyl-CoA decarboxylase [1] or methylmalonyl-CoA mutase [2], (S)-methylmalonyl-CoA is the required substrate. Use of a racemic mixture would result in a 50% overestimation of substrate concentration and introduce a non-reactive, potentially inhibitory, compound into the assay. Procurement of the pure (S)-enantiomer ensures accurate determination of kinetic parameters (e.g., KM, kcat) and eliminates confounding variables.

Metabolic Engineering & Synthetic Biology: Optimizing Polyketide Production

Supported by evidence of enantioselective PKS domains [3] and new biosensor technology [4]. For engineering microbial strains to produce complex polyketides like erythromycin, (S)-methylmalonyl-CoA is the native building block. Feeding the correct enantiomer maximizes pathway flux, whereas the (R)-enantiomer can inhibit the pathway. Furthermore, the FapR-based biosensor [4] requires pure (S)-methylmalonyl-CoA as a standard for calibration, enabling high-throughput screening of engineered strains to identify optimal producers.

Biochemistry & Structural Biology: Investigating Enzyme-Substrate Interactions

This application is justified by the structural evidence of enantioselective binding in PKS AT domains [3] and kinetic studies with LnmK [5]. To accurately model substrate binding in silico or to solve co-crystal structures of enzymes like AT domains or acyltransferases/decarboxylases, the correct (S)-enantiomer must be used. The (R)-enantiomer will bind differently or not at all, as demonstrated by the steric hindrance in DEBS AT-5 [3], leading to erroneous structural interpretations and flawed mechanistic conclusions.

Clinical Diagnostics & Research: Investigating Inborn Errors of Metabolism

Methylmalonyl-CoA mutase (MUT) deficiency is a severe inborn error of metabolism [2]. (S)-Methylmalonyl-CoA is the physiological substrate for this enzyme. Its procurement is necessary for developing and validating diagnostic enzyme activity assays to confirm MUT deficiency in patient samples. These assays require the pure (S)-enantiomer to accurately measure the specific activity of the patient's mutase, providing a definitive diagnosis that cannot be reliably obtained with a racemic mixture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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